Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride
Overview
Description
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H10N2O2S·HCl. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride primarily targets cyclin-dependent kinase 5 (CDK5) and aurora A and B kinases . CDK5 plays a crucial role in neuronal development and function, while aurora kinases are essential for cell division.
Mode of Action
This compound acts as a potent inhibitor of its primary targets . It binds to these kinases, thereby inhibiting their activity. This interaction leads to changes in the cellular processes controlled by these kinases.
Biochemical Pathways
The inhibition of CDK5 can affect various biochemical pathways related to neuronal development and function . Similarly, the inhibition of aurora kinases disrupts the cell division process , particularly mitosis .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets. Inhibition of CDK5 can potentially alter neuronal functions , while blocking aurora kinases can disrupt cell division , leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then subjected to further reactions to introduce the desired functional groups and obtain the final product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of solvents such as dichloromethane and catalysts to enhance the reaction efficiency. The final product is purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a precursor in the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride can be compared with other thiazole derivatives, such as:
- 2-Amino-5-thiazoleacetic acid ethyl ester
- Ethyl 2-aminothiazole-4-acetate
- N-(4-arylthiazol-2-yl)-acetamides
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-2-11-6(10)3-5-4-9-7(8)12-5;/h4H,2-3H2,1H3,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKQSZRCXKHUEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744282 | |
Record name | Ethyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383672-45-5 | |
Record name | Ethyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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